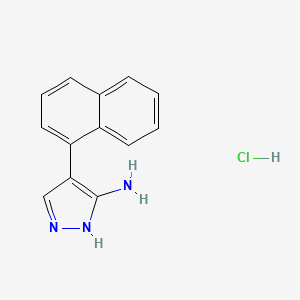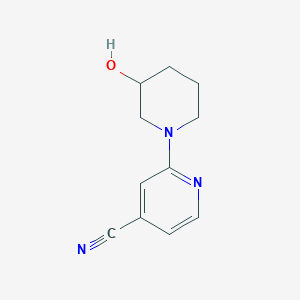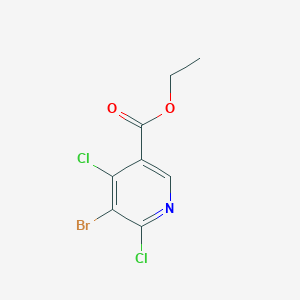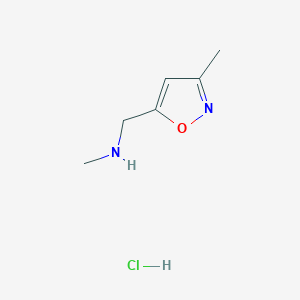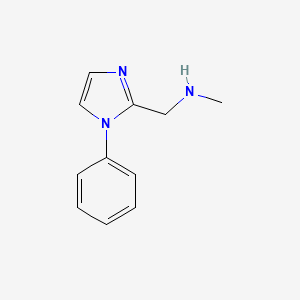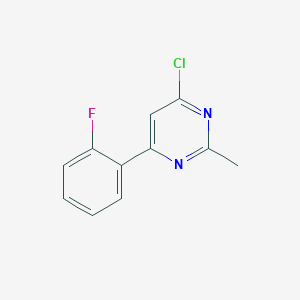
4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine” is a chemical compound with the molecular formula C11H8ClFN2. It has a molecular weight of 222.65 . The compound is used as a building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine” were not found, pyrimidine compounds are generally synthesized using various methodologies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
Pyrimidine derivatives, including compounds structurally related to 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine, have been extensively studied for their potential medicinal applications. A notable study by Muralidharan et al. (2019) focused on designing and synthesizing novel pyrimidine derivatives for evaluating their analgesic and anti-inflammatory activities. Their research highlighted the significance of the substituent nature on the pyrimidine ring in enhancing these biological activities, with some derivatives demonstrating promising results in in vitro and in vivo models (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Molecular Structure and Docking Studies
Gandhi et al. (2016) conducted a comprehensive study involving quantum chemical calculations and molecular docking to understand the structural and interactive aspects of pyrimidine derivatives. Their work included analysis of crystal structures, Hirshfeld surface analysis for intermolecular interactions, and docking studies with human estrogen receptors, aiming to predict the pharmacological implications of different substituents on the pyrimidine ring (S. Gandhi et al., 2016).
Crystallography and Hydrogen Bonding
Trilleras et al. (2009) explored the isostructural nature and hydrogen-bonding patterns of certain amino-substituted pyrimidine derivatives, providing insights into their molecular arrangements and potential implications in drug design and material science (Jorge Trilleras, J. Quiroga, J. Cobo, & C. Glidewell, 2009).
Nonlinear Optical Properties
Hussain et al. (2020) investigated the nonlinear optical (NLO) properties of thiopyrimidine derivatives, highlighting their potential in medicinal and optoelectronic applications. Their study included detailed DFT/TDDFT analyses to understand the electronic and optical behaviors of these compounds (A. Hussain et al., 2020).
Propriétés
IUPAC Name |
4-chloro-6-(2-fluorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-4-2-3-5-9(8)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENNOUKDKDKGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)
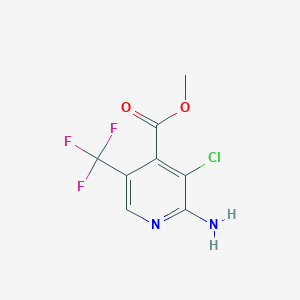
![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/structure/B1418734.png)
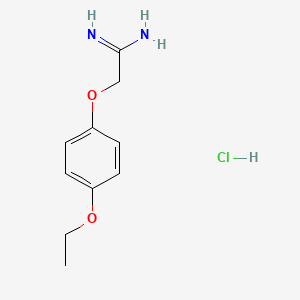
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)
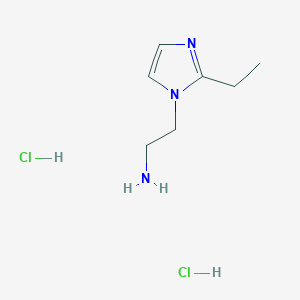
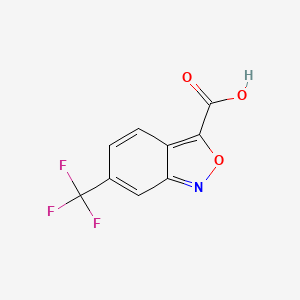
![Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate](/img/structure/B1418739.png)
![{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid](/img/structure/B1418743.png)
